molecular formula C20H23N5O2S B2659876 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 1705938-78-8

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Número de catálogo: B2659876
Número CAS: 1705938-78-8
Peso molecular: 397.5
Clave InChI: FEJKZWGBEXLQRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide moiety. Its structure includes a 5-chloro-2-methylphenyl group at the 1-position of the pyrazole ring and a 3-chlorobenzohydrazide substituent at the 4-position.

Propiedades

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-24-16(11-15(22-24)17-5-3-9-28-17)20(26)25-8-2-4-13(12-25)10-18-21-19(23-27-18)14-6-7-14/h3,5,9,11,13-14H,2,4,6-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJKZWGBEXLQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C17H19N3O2S
Molecular Weight : 329.4 g/mol
IUPAC Name : (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

The biological activity of this compound can be attributed to several key mechanisms:

  • Antimicrobial Activity : Compounds with the oxadiazole moiety have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell functions, leading to cell death. For instance, derivatives of oxadiazoles have shown efficacy against various pathogens, including resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of the mitochondrial pathway .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds related to the oxadiazole structure:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, reporting that compounds similar to (3-cyclopropyl-1,2,4-oxadiazol) exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
  • Cancer Research : In vitro studies on breast cancer cell lines demonstrated that oxadiazole derivatives could significantly reduce cell viability at low micromolar concentrations. The study highlighted the activation of apoptotic pathways as a primary mechanism for the observed cytotoxicity .
  • Inflammation Model : In a rat model of arthritis, treatment with oxadiazole-containing compounds resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that related oxadiazole derivatives possess broad-spectrum activity against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Neuropharmacology
The presence of the piperidine moiety in the compound is associated with neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . Lithium salts, for instance, are known to influence mood regulation through similar mechanisms .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have highlighted that modifications to the oxadiazole ring and the piperidine substituents can significantly affect the compound's efficacy and selectivity against target enzymes or receptors .

Synthesis and Development

The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been explored in the literature, including the use of coupling reactions and cyclization strategies that enhance the efficiency of producing this compound .

Potential Therapeutic Applications

Anticancer Properties
Preliminary studies suggest that compounds similar to (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone may exhibit anticancer activity. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the compound may be valuable in treating inflammatory diseases .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties.

Key Structural Differences
Compound Name / ID Substituents (Pyrazole Position 1) Substituents (Pyrimidine Position 4) Molecular Weight Melting Point (°C) Reference
Target Compound 5-Chloro-2-methylphenyl 3-Chlorobenzohydrazide ~436.3* Not Reported -
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxybenzohydrazide ~436.3 Not Reported
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 4-Nitrophenyl 4-Fluorophenyl (Position 3) ~392.3 >340
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromen-2-yl-ethyl Sulfonamide/Isopropylbenzamide ~589.1 175–178
N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide 3-Chlorophenyl Trifluoromethylbenzamide ~464.8 Not Reported

*Estimated based on molecular formula.

Analysis of Substituent Effects
  • Electron-Withdrawing Groups (Cl, NO₂): The target compound’s 5-chloro-2-methylphenyl group may enhance metabolic stability compared to the 3-chloro-4-methylphenyl analog . Chloro substituents generally increase lipophilicity and may improve membrane permeability but reduce aqueous solubility. The nitro group in ’s compound contributes to high melting points (>340°C), suggesting strong intermolecular interactions .
  • Benzohydrazide vs.
  • Aromatic Ring Modifications:

    • The chromen-2-yl group in introduces a fused bicyclic system, likely increasing rigidity and π-stacking interactions, which may improve target affinity but reduce synthetic accessibility .

Pharmacological Implications (Inferred)

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known kinase inhibitor scaffold (e.g., Janus kinase inhibitors). The chloro and methyl groups in the target compound may optimize selectivity for specific kinase isoforms .
  • Anticancer Activity: Sulfonamide and trifluoromethyl analogs () show moderate-to-high activity in preclinical models, suggesting the target’s benzohydrazide group could offer unique efficacy or toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclocondensation of cyclopropylamidoxime with activated carboxylic acid derivatives under reflux in ethanol or THF .
  • Step 2 : Coupling the oxadiazole intermediate with a piperidine derivative using a nucleophilic substitution or amide-bond-forming reagent (e.g., EDC/HOBt).
  • Step 3 : Final coupling with a pre-synthesized 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid via a carbonyl linker.
  • Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as oxadiazole ring degradation .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks:
  • Piperidine protons (δ 1.5–3.0 ppm, multiplet),
  • Thiophene aromatic protons (δ 7.0–7.5 ppm),
  • Oxadiazole ring protons (if non-symmetrical, δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and oxadiazole ring vibrations at ~950–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular mass (C₂₀H₂₂N₄O₂S) with <5 ppm error .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of the oxadiazole ring or methanone linker) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometry to determine bond angles and torsion strains influencing reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-based (e.g., HEK293) vs. cell-free (e.g., fluorescence polarization) assays to isolate target-specific effects from off-target interactions .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in cell lysates that may explain discrepancies .
  • Structural Modifications : Synthesize analogs (e.g., replacing thiophene with furan) to probe SAR and eliminate confounding substituent effects .

Q. How can X-ray crystallography elucidate the compound’s binding mode to a target protein?

  • Methodological Answer :

  • Crystallization : Co-crystallize the compound with the target protein (e.g., a kinase) using vapor diffusion. Optimize conditions (PEG concentration, pH) to obtain high-resolution crystals .
  • Data Collection : Use synchrotron radiation for diffraction data (1.5–2.0 Å resolution). Refine the structure with Phenix or CCP4 to map electron density around the ligand .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Analyze degradation products via LC-QTOF-MS to identify pathways (e.g., oxadiazole ring cleavage) .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to assess aquatic toxicity. Pair with computational models (EPI Suite) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using nephelometry. Correlate with Hansen solubility parameters to identify mismatches in polarity .
  • Crystalline vs. Amorphous Forms : Use XRD to determine if polymorphism (e.g., metastable forms) explains discrepancies .

Q. Why do SAR studies show inconsistent potency despite similar substituent modifications?

  • Methodological Answer :

  • Conformational Analysis : Use NMR-based NOESY to study intramolecular interactions (e.g., piperidine-oxadiazole spatial arrangement) that alter binding .
  • Kinetic Solubility vs. Thermodynamic Activity : Measure membrane permeability (PAMPA assay) to distinguish intrinsic activity from bioavailability effects .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthesis StepKey Spectral Data (NMR)Reference
3-Cyclopropyl-1,2,4-oxadiazoleStep 1¹H NMR (CDCl₃): δ 1.2 (m, 4H, cyclopropyl), 8.3 (s, 1H, oxadiazole)
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidStep 3¹³C NMR (DMSO): δ 160.5 (C=O), 140.2 (thiophene C)

Table 2 : Stability Data Under Accelerated Conditions

ConditionDegradation Products Identified (LC-MS)Half-Life (hours)Reference
pH 2.0, 37°COxadiazole ring-opened amide12.5
UV Light, 254 nmThiophene sulfoxide derivative8.2

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